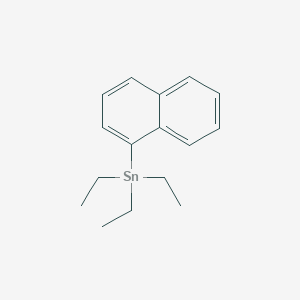
Triethyl(naphthalen-1-yl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(naphthalen-1-yl)stannane is an organotin compound with the molecular formula C16H22Sn. This compound features a naphthalene ring bonded to a tin atom, which is further bonded to three ethyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyl(naphthalen-1-yl)stannane can be synthesized through various methods, including the reaction of naphthalen-1-yllithium with triethyltin chloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
C10H7Li+(C2H5)3SnCl→C10H7Sn(C2H5)3+LiCl
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(naphthalen-1-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly employed.
Major Products
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
Triethyl(naphthalen-1-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of Triethyl(naphthalen-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Triethyl(phenyl)stannane
- Triethyl(benzyl)stannane
- Triethyl(2-naphthyl)stannane
Uniqueness
Triethyl(naphthalen-1-yl)stannane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
116159-67-2 |
|---|---|
Fórmula molecular |
C16H22Sn |
Peso molecular |
333.1 g/mol |
Nombre IUPAC |
triethyl(naphthalen-1-yl)stannane |
InChI |
InChI=1S/C10H7.3C2H5.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;3*1-2;/h1-7H;3*1H2,2H3; |
Clave InChI |
IKQDHURUHIJUBM-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)




![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
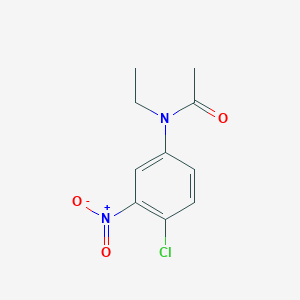
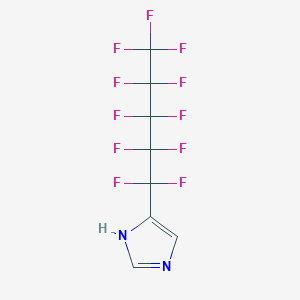
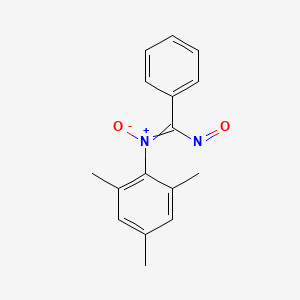
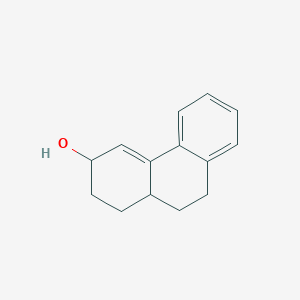
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
